

Synthesis of 5-Bromo-N,N-dimethylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-N,N-dimethylpyridin-3-amine

Cat. No.: B1292488

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **5-Bromo-N,N-dimethylpyridin-3-amine**, a key building block in the development of novel pharmaceuticals and other biologically active molecules. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant quantitative data to support researchers in its preparation.

Introduction

5-Bromo-N,N-dimethylpyridin-3-amine is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motifs are present in a variety of compounds under investigation for therapeutic applications. The presence of a bromine atom allows for further functionalization, typically through cross-coupling reactions, while the dimethylamino group can influence the molecule's physicochemical properties and biological activity. This guide details the common synthetic routes to access this valuable intermediate.

Synthetic Strategies

The synthesis of **5-Bromo-N,N-dimethylpyridin-3-amine** can be approached through several established methods in organic chemistry. The two most prevalent and practical routes are:

- Reductive Amination of 3-Amino-5-bromopyridine: This is a highly efficient method that involves the reaction of 3-Amino-5-bromopyridine with an appropriate source of formaldehyde (such as aqueous formaldehyde or paraformaldehyde) in the presence of a reducing agent.
- Nucleophilic Aromatic Substitution (SNAr) on 3,5-Dibromopyridine: This approach involves the direct reaction of 3,5-dibromopyridine with dimethylamine. This reaction can be facilitated by heat, often under microwave irradiation, to achieve reasonable yields and reaction times.

This guide will focus on the reductive amination approach due to its typically higher yields and cleaner reaction profiles for this class of compounds.

Experimental Protocol: Reductive Amination

This section provides a detailed experimental procedure for the synthesis of **5-Bromo-N,N-dimethylpyridin-3-amine** from 3-Amino-5-bromopyridine.

Reaction Scheme:

Materials:

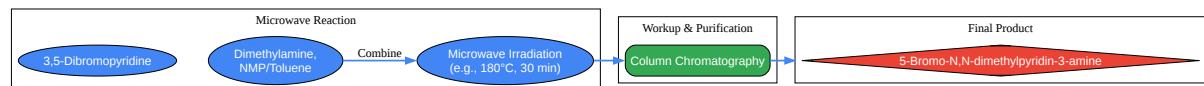
- 3-Amino-5-bromopyridine (1.0 eq)
- Aqueous Formaldehyde (37% in H₂O, 2.5 eq)
- Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq)
- Acetic Acid (AcOH, catalytic amount)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

- Ethyl acetate and Hexanes for chromatography elution

Procedure:

- To a round-bottom flask charged with a magnetic stir bar, add 3-Amino-5-bromopyridine (1.0 equivalent) and dissolve it in dichloromethane (DCM).
- Add aqueous formaldehyde (2.5 equivalents) to the solution, followed by a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 30 minutes.
- Carefully add sodium triacetoxyborohydride (2.5 equivalents) portion-wise to the reaction mixture. Effervescence may be observed.
- Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield **5-Bromo-N,N-dimethylpyridin-3-amine** as a pure compound.

Quantitative Data


The following table summarizes typical quantitative data for the synthesis of **5-Bromo-N,N-dimethylpyridin-3-amine** via reductive amination.

Parameter	Value	Reference
Starting Material	3-Amino-5-bromopyridine	
Molecular Formula	C ₇ H ₉ BrN ₂	[1][2]
Molecular Weight	201.07 g/mol	[3]
Typical Yield	23% (reported for a similar reductive amination)	[4]
Purity	>98% (commercially available)	[3]
Appearance	Solid	
Melting Point	65-69 °C (for 3-Amino-5-bromopyridine)	

Note: The yield is based on a reported synthesis of a similar compound using reductive amination and may vary depending on reaction scale and optimization.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of **5-Bromo-N,N-dimethylpyridin-3-amine**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 342602-87-3 | 5-Bromo-N,n-dimethylpyridin-3-amine - Synblock [synblock.com]
- 2. Novachemistry-product-info [novachemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- To cite this document: BenchChem. [Synthesis of 5-Bromo-N,N-dimethylpyridin-3-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1292488#5-bromo-n-n-dimethylpyridin-3-amine-synthesis-protocols>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com